6-Chloro-7-nitroquinoxalin-2-one
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Overview
Description
6-Chloro-7-nitroquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a chloro group at the 6th position and a nitro group at the 7th position on the quinoxaline ring. It has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-nitroquinoxalin-2-one typically involves the nitration of 6-chloroquinoxalin-2-one. One common method includes the use of t-butyl nitrite as a nitrating agent under metal-free conditions. The reaction is site-selective, favoring nitration at the 7th position without affecting the 3rd position .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The process begins with the synthesis of 6-chloroquinoxalin-2-one, followed by nitration using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-nitroquinoxalin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed
Reduction: 6-Chloro-7-aminoquinoxalin-2-one.
Substitution: 6-Amino-7-nitroquinoxalin-2-one derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-7-nitroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-7-nitroquinoxalin-2-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, causing cytotoxic effects. Additionally, the chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-fluoroquinoxalin-2-one
- 6-Chloro-7-bromoquinoxalin-2-one
- 6-Chloro-7-iodoquinoxalin-2-one
Uniqueness
6-Chloro-7-nitroquinoxalin-2-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as a cytotoxic agent, while the chloro group allows for further functionalization through substitution reactions .
Properties
CAS No. |
934690-33-2 |
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Molecular Formula |
C8H4ClN3O3 |
Molecular Weight |
225.59 g/mol |
IUPAC Name |
6-chloro-7-nitro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4ClN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13) |
InChI Key |
APCVIOKYERKKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=O)N2 |
Origin of Product |
United States |
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